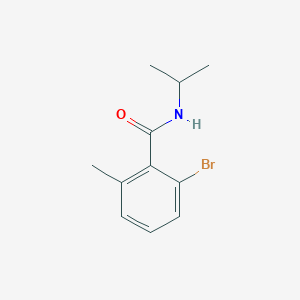

2-Bromo-6-methyl-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC13689314

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO |

|---|---|

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 2-bromo-6-methyl-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-8(3)5-4-6-9(10)12/h4-7H,1-3H3,(H,13,14) |

| Standard InChI Key | HJFFEEUGYFMVSR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)Br)C(=O)NC(C)C |

| Canonical SMILES | CC1=C(C(=CC=C1)Br)C(=O)NC(C)C |

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-bromo-6-methyl-N-(propan-2-yl)benzamide, reflecting its substituent positions and functional groups. The molecular formula is C₁₁H₁₃BrNO, derived from the benzamide backbone (C₇H₅NO) modified by the addition of a bromine atom (Br), a methyl group (CH₃), and an isopropyl group (C₃H₇). The molecular weight, calculated from atomic masses, is 254.14 g/mol .

Structural Features

The compound’s structure comprises:

-

A benzene ring substituted with bromine (C-Br) at position 2 and methyl (C-CH₃) at position 6.

-

A carboxamide group (-CONH-) where the nitrogen is further substituted with an isopropyl group (-CH(CH₃)₂).

This configuration introduces steric hindrance near the amide bond while maintaining planar geometry in the aromatic ring, which influences reactivity and intermolecular interactions .

Synonyms and Registry Identifiers

Common synonyms include:

-

2-Bromo-6-methyl-N-isopropylbenzamide

-

1852759-16-0 (CAS RN)

The compound is distributed under catalog number W01COBHE-4988 by Combi-Blocks, a supplier specializing in research chemicals .

Physical and Chemical Properties

The bromine atom enhances electrophilic reactivity, making the compound susceptible to nucleophilic aromatic substitution. The methyl group contributes to hydrophobic interactions, while the isopropyl substituent introduces steric effects that may influence crystallization behavior .

Synthesis and Production

Industrial-Scale Considerations

Large-scale production would require optimization of reaction conditions (temperature, solvent selection) to maximize yield and purity. Purification methods such as recrystallization or column chromatography are critical for isolating the product from byproducts like unreacted starting materials or di-brominated derivatives .

Applications in Research

Role in Organic Synthesis

2-Bromo-6-methyl-N-(propan-2-yl)benzamide is primarily employed as:

-

A building block for synthesizing complex molecules via cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

-

A precursor for pharmaceuticals or agrochemicals requiring substituted benzamide frameworks.

Analytical Characterization

Spectroscopic Data

Suppliers typically provide analytical documentation, including:

-

¹H/¹³C NMR: Key peaks for aromatic protons (δ 6.5–8.0 ppm), isopropyl methyl groups (δ 1.0–1.5 ppm), and amide protons (δ ~8.5 ppm, if present).

-

Mass Spectrometry: Molecular ion peak at m/z 254.14 ([M+H]⁺).

Future Directions and Research Opportunities

Unexplored Reactivity

-

Investigating photocatalytic C-Br bond activation for radical-mediated transformations.

-

Exploring bioconjugation strategies using the amide group as a linker for bioactive molecules.

Computational Modeling

Density functional theory (DFT) studies could predict regioselectivity in electrophilic substitutions or optimize reaction pathways for scaled synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume